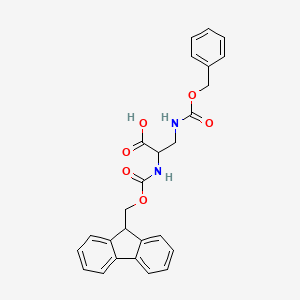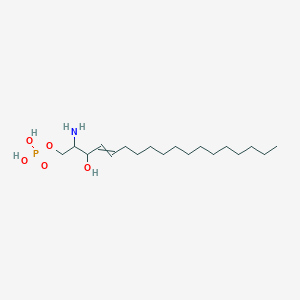
2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphingosine 1-phosphate is a bioactive lipid mediator that plays a crucial role in various cellular processes. Sphingosine 1-phosphate is formed from ceramide, which is composed of a sphingosine and a fatty acid .
Méthodes De Préparation
Sphingosine 1-phosphate can be prepared enzymatically by reacting sphingosine phosphorylcholine with phospholipase D . This method yields only the monophosphate product without forming the diphosphate product . Additionally, sphingosine 1-phosphate is formed from ceramide through the action of ceramidase, which converts ceramide to sphingosine. Sphingosine is then phosphorylated by sphingosine kinase isoenzymes . Industrial production methods involve the use of these enzymatic reactions to produce sphingosine 1-phosphate in large quantities.
Analyse Des Réactions Chimiques
Sphingosine 1-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and degradation. Phosphorylation is mediated by sphingosine kinases, leading to the formation of sphingosine 1-phosphate . Dephosphorylation can be achieved using hydrogen fluoride, which efficiently removes the phosphate group . Common reagents used in these reactions include sphingosine kinases, hydrogen fluoride, and sphingosine phosphatases . Major products formed from these reactions include sphingosine and its phosphorylated or dephosphorylated forms .
Applications De Recherche Scientifique
Sphingosine 1-phosphate has widespread applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study lipid signaling pathways and their effects on cellular processes . In biology, sphingosine 1-phosphate is involved in regulating immune cell trafficking, vascular integrity, and inflammation . In medicine, it has been shown to protect oocytes from chemotherapeutic agents and radiation therapies, making it a potential therapeutic target for preserving fertility . Additionally, sphingosine 1-phosphate is being investigated for its role in cardiovascular diseases, neurodegenerative diseases, and cancer .
Mécanisme D'action
These receptors are involved in various cellular processes, including cell proliferation, migration, and survival . The interaction between sphingosine 1-phosphate and its receptors regulates lymphocyte egress from lymphoid organs, vascular permeability, and immune cell trafficking . The molecular targets and pathways involved include sphingosine kinases, sphingosine 1-phosphate receptors, and downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Sphingosine 1-phosphate is unique among sphingolipids due to its role as a signaling molecule. Similar compounds include ceramide, sphingosine, and other sphingolipids . Ceramide is a precursor to sphingosine 1-phosphate and is involved in apoptosis and cell cycle regulation . Sphingosine, on the other hand, is a long-chain amino alcohol that can be phosphorylated to form sphingosine 1-phosphate . Other sphingolipids, such as glycosphingolipids and gangliosides, have structural similarities but different biological functions . Sphingosine 1-phosphate’s ability to regulate diverse cellular processes through its receptors sets it apart from other sphingolipids .
Propriétés
IUPAC Name |
(2-amino-3-hydroxyoctadec-4-enyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860384 |
Source


|
| Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)

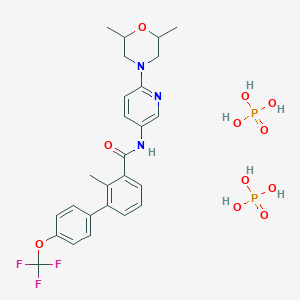
![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)
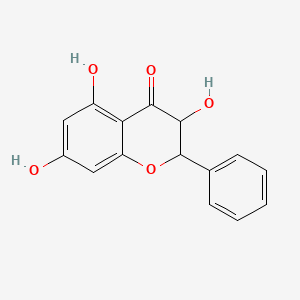
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)

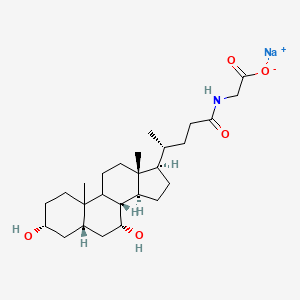
![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
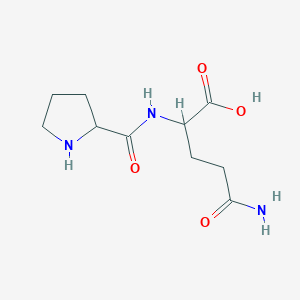
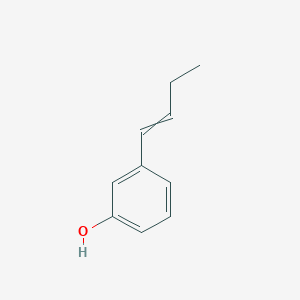
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
